Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate
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Overview
Description
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate typically involves the chlorination of 2-ethylpyrimidine-4-carboxylic acid followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the esterification is carried out using methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 6-amino-2-ethylpyrimidine-4-carboxylate or 6-thio-2-ethylpyrimidine-4-carboxylate.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of 6-chloro-2-ethylpyrimidine-4-carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group make it a versatile intermediate that can form various derivatives with different biological activities. The molecular pathways involved depend on the specific derivative and its intended application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
- Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
- Methyl 6-chloro-2-methylpyrimidine-4-carboxylate
Uniqueness
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. Its ethyl group at the 2-position and chlorine at the 6-position differentiate it from other similar compounds, making it a valuable intermediate in the synthesis of specialized molecules.
Biological Activity
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound features a chlorine atom at the 6-position and an ethyl group at the 2-position of the pyrimidine ring, along with a carboxylate ester functional group at the 4-position. Its molecular formula is C_8H_8ClN_1O_2, with a molecular weight of approximately 202.64 g/mol.
Biological Activities
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Some derivatives of this compound have shown significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.
- Antiviral Activity : Research indicates that certain derivatives can inhibit viral replication, suggesting applications in antiviral therapies .
- Anticancer Properties : Studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. It has shown an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent anticancer activity .
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling and replication. It has been noted to affect pathways related to kinases and polymerases, which are crucial in cancer cell proliferation and survival.
- Binding Affinity : Interaction studies have indicated that this compound binds to various biological targets, influencing cellular functions and potentially altering gene expression and metabolic pathways.
- Neuroprotective Effects : The compound has also been implicated in neuroprotection, potentially reducing neuronal cell death through modulation of inflammatory pathways.
Research Findings
Recent studies have highlighted the compound's potential across various fields:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : In a study involving MDA-MB-231 TNBC cells, treatment with this compound resulted in significant inhibition of cell proliferation compared to control groups. The study also noted a favorable selectivity index against non-cancerous cells, indicating its potential as a targeted therapy for cancer treatment .
- Antiviral Mechanism : A derivative of this compound was evaluated for its antiviral properties against HIV, demonstrating promising results in inhibiting viral replication at low concentrations .
Pharmacokinetics and Safety
Pharmacokinetic studies suggest that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), which is advantageous for treating central nervous system disorders. However, detailed studies on its long-term safety profile and potential side effects are still limited.
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 6-chloro-2-ethylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-7-10-5(8(12)13-2)4-6(9)11-7/h4H,3H2,1-2H3 |
InChI Key |
AFCYHVGRHOSNPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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